molecular formula C8H8ClIO B12953868 2-(Chloromethyl)-1-iodo-4-methoxybenzene

2-(Chloromethyl)-1-iodo-4-methoxybenzene

Cat. No.: B12953868
M. Wt: 282.50 g/mol
InChI Key: LPICSDXMTCVJTD-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-iodo-4-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a chloromethyl group, an iodine atom, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-iodo-4-methoxybenzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 4-methoxybenzyl chloride using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, to maximize yield and minimize by-products. Additionally, purification steps like recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-iodo-4-methoxybenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or an alcohol.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives depending on the nucleophile used.

    Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Products include 2-(Hydroxymethyl)-1-iodo-4-methoxybenzene or 2-(Methyl)-1-iodo-4-methoxybenzene.

Scientific Research Applications

2-(Chloromethyl)-1-iodo-4-methoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activity and ability to undergo various chemical modifications.

    Material Science: It is used in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.

    Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-iodo-4-methoxybenzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. The methoxy group can modulate the compound’s electronic properties, affecting its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1-iodo-4-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.

    2-(Chloromethyl)-1-iodo-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.

    2-(Chloromethyl)-1-iodo-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

2-(Chloromethyl)-1-iodo-4-methoxybenzene is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development. The combination of the chloromethyl and iodine groups also provides unique reactivity patterns, allowing for diverse chemical transformations.

Properties

Molecular Formula

C8H8ClIO

Molecular Weight

282.50 g/mol

IUPAC Name

2-(chloromethyl)-1-iodo-4-methoxybenzene

InChI

InChI=1S/C8H8ClIO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3

InChI Key

LPICSDXMTCVJTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)I)CCl

Origin of Product

United States

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